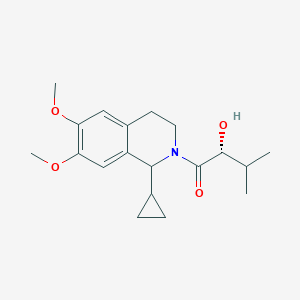![molecular formula C17H22N4O2 B7344907 (2S)-3,3-dimethyl-2-[(1-methylisoquinolin-5-yl)carbamoylamino]butanamide](/img/structure/B7344907.png)
(2S)-3,3-dimethyl-2-[(1-methylisoquinolin-5-yl)carbamoylamino]butanamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(2S)-3,3-dimethyl-2-[(1-methylisoquinolin-5-yl)carbamoylamino]butanamide is a chemical compound that has gained significant attention in the field of scientific research in recent years. This compound is commonly referred to as DM-1 and is known for its potential therapeutic applications in the treatment of cancer. DM-1 is a synthetic derivative of maytansine, a potent cytotoxic agent that is found in plants of the genus Maytenus.
作用機序
DM-1 works by inhibiting the polymerization of microtubules, which are essential for cell division. It binds to the tubulin subunit of microtubules and disrupts their function, leading to cell death. DM-1 also induces apoptosis, a process of programmed cell death that is important for the elimination of damaged or abnormal cells.
Biochemical and Physiological Effects:
DM-1 has been shown to have potent cytotoxic effects on cancer cells. It has also been shown to induce apoptosis in cancer cells, which is an important mechanism for the elimination of damaged or abnormal cells. DM-1 has also been shown to have low toxicity in normal cells, which makes it a promising candidate for cancer therapy.
実験室実験の利点と制限
DM-1 has several advantages for lab experiments. It is a synthetic compound that can be easily produced in large quantities. It has also been extensively studied for its potential therapeutic applications in the treatment of cancer. However, DM-1 also has some limitations for lab experiments. It is a highly potent cytotoxic agent that requires careful handling and disposal. It also has low solubility in water, which can make it difficult to work with in some experimental settings.
将来の方向性
There are several future directions for the study of DM-1. One potential direction is the development of new formulations of DM-1 that can improve its solubility and bioavailability. Another potential direction is the study of DM-1 in combination with other cancer therapies, such as chemotherapy and radiation therapy. Finally, the study of DM-1 in animal models and clinical trials will be important for determining its safety and efficacy in humans.
合成法
DM-1 is synthesized through a multi-step chemical process that involves the modification of maytansine. The first step in the synthesis process involves the protection of the hydroxyl groups of maytansine using a suitable protecting group. This is followed by the selective reduction of the ketone group in maytansine to form the corresponding alcohol. The alcohol is then converted to the corresponding mesylate, which is subsequently reacted with the amine group of the isoquinoline moiety to form DM-1.
科学的研究の応用
DM-1 has been extensively studied for its potential therapeutic applications in the treatment of cancer. It has been shown to be effective against a wide range of cancer cell lines, including breast, lung, ovarian, and prostate cancer. DM-1 works by targeting microtubules, which are essential for cell division. It binds to the tubulin subunit of microtubules and disrupts their function, leading to cell death.
特性
IUPAC Name |
(2S)-3,3-dimethyl-2-[(1-methylisoquinolin-5-yl)carbamoylamino]butanamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H22N4O2/c1-10-11-6-5-7-13(12(11)8-9-19-10)20-16(23)21-14(15(18)22)17(2,3)4/h5-9,14H,1-4H3,(H2,18,22)(H2,20,21,23)/t14-/m1/s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LNPWLIFZSRHCQG-CQSZACIVSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC=CC2=C1C=CC=C2NC(=O)NC(C(=O)N)C(C)(C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=NC=CC2=C1C=CC=C2NC(=O)N[C@H](C(=O)N)C(C)(C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H22N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![(2R)-N-[4-[[(dimethylamino-methyl-oxo-lambda6-sulfanylidene)amino]methyl]phenyl]-2-hydroxy-3-methylbutanamide](/img/structure/B7344835.png)

![(2R)-2-methoxy-N-[1-(4-methyl-6-oxo-1H-pyrimidin-2-yl)pyrrolidin-3-yl]-2-phenylacetamide](/img/structure/B7344845.png)
![(2R)-2-methoxy-2-phenyl-N-[[5-(trifluoromethyl)-1H-imidazol-2-yl]methyl]acetamide](/img/structure/B7344849.png)
![[(2S,3R)-2,3-bis(hydroxymethyl)piperidin-1-yl]-(5-phenyl-1H-pyrrol-2-yl)methanone](/img/structure/B7344861.png)
![(2R)-N-[2-hydroxy-2-(1,3-thiazol-5-yl)ethyl]-2-methoxy-2-phenylacetamide](/img/structure/B7344869.png)
![[(2S,3R)-2,3-bis(hydroxymethyl)piperidin-1-yl]-(3-chloro-4-methylphenyl)methanone](/img/structure/B7344870.png)
![(E)-N-[2-(2,3-dihydroindol-1-yl)-2-oxoethyl]-3-[(4S)-2,2-dimethyl-1,3-dioxolan-4-yl]prop-2-enamide](/img/structure/B7344876.png)
![(2R)-1-[(3,5-dibromothiophen-2-yl)methylamino]propan-2-ol](/img/structure/B7344880.png)
![1-butyl-3-[[(1S,2S)-2-morpholin-4-ylcyclohexyl]methyl]urea](/img/structure/B7344882.png)
![2-[[2-methyl-2-[(2S,6R)-6-(trifluoromethyl)piperidin-2-yl]propanoyl]amino]butanamide](/img/structure/B7344893.png)
![2-methyl-N-[[(1S,2S)-2-morpholin-4-ylcyclohexyl]methyl]pyrazole-3-sulfonamide](/img/structure/B7344900.png)
![3-(3-methylpentan-3-yl)-5-[(1R,2R)-2-(1-methylpyrazol-4-yl)cyclopropyl]-1,2,4-oxadiazole](/img/structure/B7344928.png)
![2-[(3aR,8aS)-6-acetyl-1,3,3a,4,5,7,8,8a-octahydropyrrolo[3,4-d]azepin-2-yl]-N-cyclohexyl-N-methylpropanamide](/img/structure/B7344932.png)